molecular formula C14H13Cl2NO2 B026583 Cicletanine hydrochloride CAS No. 82747-56-6

Cicletanine hydrochloride

Cat. No.: B026583
CAS No.: 82747-56-6
M. Wt: 298.2 g/mol
InChI Key: QLMBAIRFQQLJJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cicletanine hydrochloride is a novel antihypertensive agent . Its primary targets include the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule , protein kinase C (PKC) , and Na/K-ATPase . These targets play crucial roles in maintaining blood pressure and electrolyte balance.

Mode of Action

Cicletanine interacts with its targets in several ways. The sulfoconjugated metabolite of cicletanine inhibits the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule . This inhibition leads to a salidiuretic activity, contributing to its antihypertensive effects . Cicletanine also inhibits PKC, which in turn reverses vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation .

Biochemical Pathways

Cicletanine affects several biochemical pathways. It stimulates vascular prostaglandin synthesis, inhibits the low Km cyclic GMP phosphodiesterases, and blocks Ca2+ channels either directly or indirectly through a K±channel opening effect . It also stimulates nitric oxide synthesis and eNOS phosphorylation via Akt and MAP kinase/Erk signaling . These pathways contribute to its vasorelaxant, natriuretic, and diuretic properties .

Pharmacokinetics

It is known that the compound has a salidiuretic activity, which is the result of the action of the sulfoconjugated metabolite of cicletanine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been shown to possess vasorelaxant, natriuretic, and diuretic properties in preclinical and clinical studies . It lowers arterial pressure and protects cardiovascular and renal systems against the injuries induced by hypertension . The various properties of the drug likely contribute to its protective effect against injury in hypertension .

Biochemical Analysis

Biochemical Properties

Cicletanine hydrochloride interacts with various enzymes and proteins. It is known to stimulate the endothelial isoform of nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) . This interaction plays a crucial role in its vasorelaxant activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it stimulates eNOS function and NO production in normal and injured rat sinusoidal endothelial cells . It also influences cell function by impacting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to exert its effects at the molecular level through various interactions. For example, it reverses endothelial dysfunction via activation of eNOS and increases prostacyclin . It also inhibits the low Km cyclic GMP phosphodiesterases and blocks Ca2+ channels either directly or indirectly through a K±channel opening effect .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to reduce the voltage-dependent inward calcium current with an IC50 of 250 microM . These effects of cicletanine were reversible .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to lower blood pressure in hypertensive/atherosclerotic rabbits .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to stimulate vascular prostaglandin synthesis .

Preparation Methods

The synthesis of cicletanine hydrochloride involves the formation of a furopyridine structure. The synthetic route typically includes the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form an intermediate, which is then cyclized to produce the furopyridine core. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Cicletanine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cicletanine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Cicletanine hydrochloride is unique compared to other antihypertensive agents due to its dual mechanism of action involving both vasorelaxation and diuretic effects. Similar compounds include:

This compound’s combination of vasorelaxant and diuretic properties makes it a versatile and effective antihypertensive agent .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBAIRFQQLJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002869
Record name 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82747-56-6
Record name Cicletanine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082747566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3-(p-chlorophenyl)-1.3-dihydro-6-methylfuro [3,4-c]pyridin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLETANINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SY6373OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Cicletanine hydrochloride's antihypertensive effects?

A1: this compound primarily exerts its antihypertensive effects by inhibiting voltage-dependent calcium channels in vascular smooth muscle cells. [] This inhibition reduces calcium influx, leading to vasodilation and a decrease in blood pressure.

Q2: How does this compound behave in the body after administration?

A2: this compound demonstrates favorable pharmacokinetic properties. It is rapidly absorbed after oral administration, reaching peak plasma concentration in approximately 0.65 hours. [] It exhibits high plasma protein binding (90%) and has a volume of distribution of 37 L. [] The elimination half-life ranges from 6 to 8 hours, with both renal and hepatic pathways contributing to its elimination. [] Studies indicate that this compound displays linear pharmacokinetics at a dose of 50 mg, with no significant accumulation observed after repeated dosing. []

Q3: Does this compound negatively impact glucose metabolism in hypertensive patients?

A3: A study investigating the effects of this compound on glucose tolerance in non-diabetic hypertensive patients found no significant changes in blood glucose or insulin levels after 3 months of treatment. [] This suggests that this compound does not adversely affect glucose regulation in this patient population.

Q4: Can this compound be used effectively in combination with other antihypertensive medications?

A4: Yes, studies have shown that this compound can be effectively combined with beta-blockers in patients with moderate essential hypertension who have not achieved adequate blood pressure control with beta-blockers alone. [] In a double-blind study, the addition of this compound to existing beta-blocker therapy resulted in a significant reduction in both systolic and diastolic blood pressure compared to placebo. []

Q5: Are there different recommended doses of this compound based on hypertension severity?

A5: Research suggests that the optimal dose of this compound may vary depending on the severity of hypertension. While 50 mg/day appears effective for mild to moderate hypertension, a higher dose of 100 mg/day may be necessary for individuals with severe hypertension. []

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